molecular formula C8H18N2O2 B13353027 (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol

(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol

Cat. No.: B13353027
M. Wt: 174.24 g/mol
InChI Key: UGMJDIFTAZDZRD-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a tetrahydrofuran ring substituted with a dimethylaminoethyl group and an amino group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and dimethylamine.

    Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group at the 3-position and the dimethylaminoethyl group at the 4-position. This can be achieved through a series of reactions including nucleophilic substitution and reductive amination.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (3S,4R) isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((2-(Methylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a dimethylamino group.

    (3S,4R)-4-((2-(Ethylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol

InChI

InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

UGMJDIFTAZDZRD-HTQZYQBOSA-N

Isomeric SMILES

CN(C)CCN[C@@H]1COC[C@H]1O

Canonical SMILES

CN(C)CCNC1COCC1O

Origin of Product

United States

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